N-(3-chloro-2-methylphenyl)-4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-4-oxobutanamide
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Overview
Description
N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is a complex organic compound characterized by the presence of chlorine, iodine, and a hydrazinecarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves multiple steps. One common method involves the reaction of 3-chloro-2-methylphenylamine with 4-iodobenzaldehyde in the presence of a suitable catalyst to form the intermediate hydrazone. This intermediate is then reacted with propanoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine and iodine sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new halogenated derivatives.
Scientific Research Applications
N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-(3-CHLORO-2-METHYLPHENYL)-3-(5-(3-CHLOROPHENYL)-2-FURYL)PROPANAMIDE
- N-(3-CHLORO-2-METHYLPHENYL)-3-(5-(3-NITROPHENYL)-2-FURYL)PROPANAMIDE
- N-(3-CHLORO-2-METHYLPHENYL)-3-(5-(3-NITROPHENYL)-2-FURYL)-2-PROPENAMIDE
Uniqueness
N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its binding affinity to molecular targets and improve its stability under various conditions .
Properties
Molecular Formula |
C18H17ClIN3O2 |
---|---|
Molecular Weight |
469.7 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-N'-[(E)-(4-iodophenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C18H17ClIN3O2/c1-12-15(19)3-2-4-16(12)22-17(24)9-10-18(25)23-21-11-13-5-7-14(20)8-6-13/h2-8,11H,9-10H2,1H3,(H,22,24)(H,23,25)/b21-11+ |
InChI Key |
ZZYIHUXRQMBCQY-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)I |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)I |
Origin of Product |
United States |
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